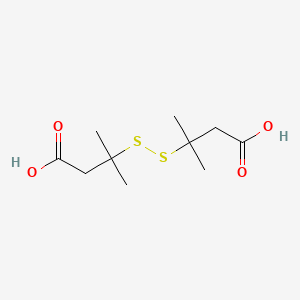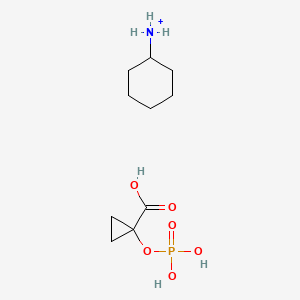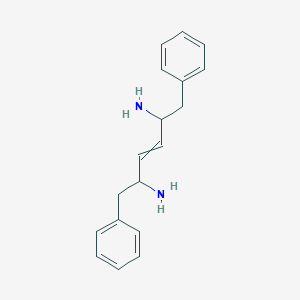
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides Sulfinamides are characterized by the presence of a sulfinyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine.
Formation of Sulfinamide: The reaction between 2-methylpropane-2-sulfinyl chloride and 3-methylbutylamine is carried out under controlled conditions, typically in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the sulfinamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Análisis De Reacciones Químicas
Types of Reactions
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to form sulfonamides.
Reduction: Reduction of the sulfinyl group can lead to the formation of sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted sulfinamides
Aplicaciones Científicas De Investigación
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-n-(3-methylbutylidene)propane-2-sulfonamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-thioamide
- 2-Methyl-n-(3-methylbutylidene)propane-2-amine
Uniqueness
(r,e)-2-Methyl-n-(3-methylbutylidene)propane-2-sulfinamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonamide, thioamide, and amine analogs. The stereochemistry of the compound also plays a crucial role in its interactions and properties.
Propiedades
Fórmula molecular |
C9H19NOS |
|---|---|
Peso molecular |
189.32 g/mol |
Nombre IUPAC |
(R)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/t12-/m1/s1 |
Clave InChI |
SURNLDMUXHLWDG-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)CC=N[S@](=O)C(C)(C)C |
SMILES canónico |
CC(C)CC=NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)



![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)



![2-Ethyl-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080789.png)




